Methyl 2,4,5-trimethoxybenzoate

Übersicht

Beschreibung

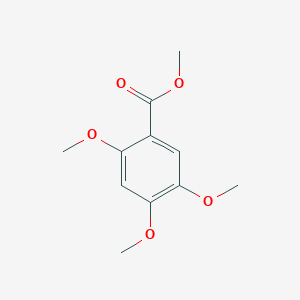

Methyl 2,4,5-trimethoxybenzoate is an organic compound with the molecular formula C11H14O5. It is a derivative of benzoic acid, where the hydrogen atoms on the benzene ring are replaced by methoxy groups at positions 2, 4, and 5, and the carboxyl group is esterified with a methyl group. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 2,4,5-trimethoxybenzoate can be synthesized through the methylation of 2,4,5-trimethoxybenzoic acid. One common method involves the esterification of 2,4,5-trimethoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced production costs. The process involves the continuous feeding of 2,4,5-trimethoxybenzoic acid and methanol into the reactor, along with the acid catalyst, and the continuous removal of the product .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2,4,5-trimethoxybenzoate undergoes various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

Oxidation: Products include 2,4,5-trimethoxybenzaldehyde or 2,4,5-trimethoxybenzoic acid.

Reduction: The major product is 2,4,5-trimethoxybenzyl alcohol.

Substitution: Products vary depending on the substituent introduced, such as 2,4,5-trimethoxybenzylamine.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

1. Organic Synthesis

Methyl 2,4,5-trimethoxybenzoate serves as a valuable building block in organic synthesis. It is utilized to create various derivatives that can lead to the development of new pharmaceuticals and agrochemicals. Its methoxy groups enhance its reactivity and selectivity in chemical reactions .

2. Biological Studies

The compound has been studied for its effects on biological systems. Research indicates that it may interact with specific enzymes and receptors, influencing various cellular processes. Its antioxidant properties have been highlighted in studies focusing on oxidative stress and cellular protection mechanisms .

3. Pharmaceutical Development

this compound is being investigated as a precursor in drug development targeting conditions related to oxidative stress. The compound's ability to scavenge free radicals positions it as a potential therapeutic agent against diseases where oxidative damage plays a critical role .

Case Studies

Case Study 1: Anticancer Properties

Research published in Nature demonstrated that derivatives of this compound exhibit significant antiproliferative activity against melanoma cells. The study explored the interactions between the compound and lipid bilayers, revealing its potential as an anticancer agent through membrane perturbation mechanisms .

Case Study 2: Enzyme Interaction Studies

A study conducted on the enzyme inhibition properties of this compound showed that it could inhibit certain enzymes involved in metabolic pathways. This finding could lead to further exploration of its role in metabolic disorders and drug interactions .

Wirkmechanismus

The mechanism of action of methyl 2,4,5-trimethoxybenzoate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the cell membrane of microorganisms, leading to cell lysis. In cancer research, it has been shown to inhibit the proliferation of cancer cells by interfering with their metabolic pathways and inducing apoptosis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3,4,5-trimethoxybenzoate

- Methyl 2,3,4-trimethoxybenzoate

- Methyl 2,4,6-trimethoxybenzoate

Uniqueness

Methyl 2,4,5-trimethoxybenzoate is unique due to the specific positioning of the methoxy groups on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and industrial applications .

Biologische Aktivität

Methyl 2,4,5-trimethoxybenzoate is an organic compound with significant biological activity, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and features three methoxy groups attached to the benzene ring. Its unique structure contributes to its biological activities, which are primarily attributed to the methoxy substituents that enhance its lipophilicity and reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism of action is believed to involve disruption of microbial cell membranes, leading to cell lysis. In vitro studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria as well as certain fungi.

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibitory | |

| Escherichia coli | Inhibitory | |

| Candida albicans | Inhibitory |

Anticancer Properties

This compound has also been investigated for its anticancer potential . Studies show that it can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting metabolic pathways essential for cancer cell survival.

- Mechanism of Action : The compound is thought to interfere with cellular signaling pathways involved in cell growth and survival. It has been shown to downregulate anti-apoptotic proteins while upregulating pro-apoptotic factors.

Case Studies

- Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against a panel of bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.

- Cancer Cell Line Studies : In vitro experiments conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at higher concentrations). Flow cytometry analysis indicated an increase in apoptotic cells following treatment.

The biological activity of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : Its lipophilic nature allows it to integrate into microbial membranes, causing structural damage.

- Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and altering mitochondrial membrane permeability.

- Inhibition of Metabolic Pathways : The compound may inhibit key enzymes involved in cellular metabolism, further contributing to its anticancer effects.

Comparative Analysis with Similar Compounds

This compound can be compared with other methoxy-substituted benzoates regarding their biological activities:

Eigenschaften

IUPAC Name |

methyl 2,4,5-trimethoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O5/c1-13-8-6-10(15-3)9(14-2)5-7(8)11(12)16-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPQYUDLPVJWPLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C(=O)OC)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.